molecular formula C7H7F3N2O B2665801 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one CAS No. 1004643-67-7

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one

Cat. No.: B2665801
CAS No.: 1004643-67-7
M. Wt: 192.141
InChI Key: PXFXQBQKIGSSKH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one typically involves the reaction of 3-(trifluoromethyl)pyrazole with an appropriate acylating agent. One common method includes the use of isopropenyl acetate in the presence of a catalytic amount of a cuprous salt. The reaction is carried out in a polar solvent, and the product is purified through distillation under vacuum .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of readily available starting materials such as 3-(trifluoromethyl)pyrazole and efficient catalytic systems ensures the economic feasibility of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by modulating neurotransmitter levels or interacting with specific receptors in the brain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)propan-2-one: Similar in structure but with a phenyl ring instead of a pyrazole ring.

    1-(3-(Trifluoromethyl)benzyl)propan-2-one: Another related compound with a benzyl group.

Uniqueness

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to phenyl or benzyl analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5(13)4-12-3-2-6(11-12)7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFXQBQKIGSSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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